alpha-(Trichloromethyl)-2-pyridineethanol
Description
Alpha-(Trichloromethyl)-2-pyridineethanol (C₈H₈Cl₃NO) is a heterocyclic compound featuring a pyridine ring substituted with a trichloromethyl (-CCl₃) group at the alpha position of the 2-pyridineethanol backbone. For example, its positional isomer, alpha-(trichloromethyl)-4-pyridineethanol (PETCM), has been identified as a caspase-3 activator in cancer cell apoptosis pathways . The trichloromethyl group is a hallmark of reactivity, seen in pesticidal compounds like Dicofol and intermediates in photochlorination reactions .
Properties
CAS No. |
10129-55-2 |
|---|---|
Molecular Formula |
C8H8Cl3NO |
Molecular Weight |
240.5 g/mol |
IUPAC Name |
1,1,1-trichloro-3-pyridin-2-ylpropan-2-ol |
InChI |
InChI=1S/C8H8Cl3NO/c9-8(10,11)7(13)5-6-3-1-2-4-12-6/h1-4,7,13H,5H2 |
InChI Key |
FUKQVPBVURQUCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CC(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Aldol Condensation with Trichloroacetaldehyde
A plausible route involves the aldol condensation of 2-methylpyridine with trichloroacetaldehyde (chloral) under basic conditions. This method mirrors the synthesis of 2-pyridineethanol described in JP2010270008A, where 2-methylpyridine reacts with formaldehyde in the presence of triethylamine. Substituting formaldehyde with chloral introduces the trichloromethyl group during the hydroxymethylation step.
Reaction Conditions:
- Catalyst: Triethylamine (pKb = 3.3) or dimethylethylamine (pKb = 3.9).
- Temperature: 140°C, as optimized for analogous reactions.
- Molar Ratios: A 1:1.5 ratio of 2-methylpyridine to chloral, with 0.3–0.5 mol of amine catalyst per mole of aldehyde.
Mechanistic Insights:
The base deprotonates 2-methylpyridine, generating a nucleophilic species that attacks chloral’s carbonyl carbon. Subsequent dehydration yields the alpha-(trichloromethyl)-2-pyridineethanol (Figure 1).
Challenges:
- Chloral’s electron-withdrawing trichloromethyl group may reduce reaction rates compared to formaldehyde.
- Competing side reactions, such as over-condensation or polymerization, necessitate careful temperature control.
Hypothetical Data Table 1: Aldol Condensation Optimization
| Parameter | Value Range | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Temperature | 120–160°C | 70–85 | 80–90 |
| Catalyst Loading | 0.3–0.5 mol/mol | 82 | 88 |
| Reaction Time | 2–4 hours | 78 | 85 |
Nucleophilic Substitution on 2-Pyridineethanol Derivatives
An alternative approach modifies preformed 2-pyridineethanol by introducing the trichloromethyl group via nucleophilic substitution. This method leverages the hydroxyl group’s activation for displacement, as demonstrated in US2848456A for dehydrating 2-pyridineethanol to 2-vinylpyridine.
Step 1: Synthesis of 2-Pyridineethanol
As detailed in JP2010270008A, 2-pyridineethanol is synthesized via hydroxymethylation of 2-methylpyridine with formaldehyde (yield: 94%, selectivity: 95%).
Step 2: Trichloromethylation
The hydroxyl group in 2-pyridineethanol is replaced with a trichloromethyl group using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).
Reaction Conditions:
- Chlorinating Agent: PCl₅ (2.5 equiv) in dichloromethane.
- Temperature: 0–25°C to minimize side reactions.
- Workup: Aqueous quenching followed by distillation.
Mechanistic Insights:
PCl₅ converts the hydroxyl group into a leaving group (Cl⁻), enabling nucleophilic attack by a trichloromethyl anion (CCl₃⁻). However, the instability of CCl₃⁻ necessitates in situ generation via phase-transfer catalysis.
Hypothetical Data Table 2: Trichloromethylation Efficiency
| Chlorinating Agent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| PCl₅ | Dichloromethane | 0°C | 65 | 90 |
| SOCl₂ | Toluene | 25°C | 58 | 85 |
Reaction Mechanisms and Optimization
Role of Base Catalysts in Aldol Condensation
Triethylamine in JP2010270008A facilitates deprotonation of 2-methylpyridine, enhancing its nucleophilicity. For chloral-based reactions, stronger bases (e.g., KOH) may improve yields but risk hydrolyzing the trichloromethyl group.
Solvent Effects in Nucleophilic Substitution
Polar aprotic solvents (e.g., DMF) enhance ionic intermediates’ stability during trichloromethylation but may complicate purification. Non-polar solvents like toluene reduce side reactions but slow reaction kinetics.
Comparative Analysis of Synthetic Methods
Table 3: Method Comparison
| Method | Advantages | Disadvantages | Scalability |
|---|---|---|---|
| Aldol Condensation | One-pot synthesis, high atom economy | Requires precise stoichiometry | Moderate |
| Nucleophilic Substitution | Modular, uses established intermediates | Multi-step, lower yields | Low |
Chemical Reactions Analysis
Types of Reactions: Alpha-(Trichloromethyl)-2-pyridineethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the trichloromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce methylated derivatives.
Scientific Research Applications
Alpha-(Trichloromethyl)-2-pyridineethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of agrochemicals and pharmaceuticals, where its unique chemical properties are advantageous.
Mechanism of Action
The mechanism by which alpha-(Trichloromethyl)-2-pyridineethanol exerts its effects involves interactions with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects.
Comparison with Similar Compounds
Positional Isomers: 2- vs. 4-Pyridineethanol Derivatives
- Alpha-(Trichloromethyl)-4-Pyridineethanol (PETCM): Structure: Trichloromethyl group at the 4-position of the pyridine ring. Activity: Activates caspase-3 by modulating the ProT/PHAP regulatory pathway in apoptosis . Comparison: The 2-isomer’s biological activity remains uncharacterized, but positional differences likely alter binding affinity and metabolic stability due to steric and electronic effects.
2-Pyridineethanol Derivatives with Varied Substituents
- 6-(Methylamino)-2-Pyridineethanol: Structure: Methylamino (-NHCH₃) group at the 6-position. Synthesis: Achieved via C−H fluorination and SNAr reactions, highlighting efficient late-stage functionalization . Application: Precursor to integrin inhibitors (e.g., SB-273005), emphasizing the role of substituents in drug development . Comparison: The trichloromethyl group may confer greater electrophilicity, influencing reactivity in nucleophilic substitutions compared to methylamino.
- Alpha-Ethyl-alpha,beta-Diphenyl-2-Pyridineethanol: Structure: Ethyl and diphenyl substituents instead of trichloromethyl. Properties: Larger molecular weight (C₂₁H₂₁NO) and hydrophobic character due to aromatic groups .
Trichloromethyl-Containing Compounds
- Dicofol (4-Chloro-alpha-(4-Chlorophenyl)-alpha-(Trichloromethyl)benzenemethanol): Structure: Trichloromethyl group on a benzene ring with chloro substituents. Application: Acaricide and miticide, leveraging the stability and bioactivity of the trichloromethyl group . Comparison: The pyridine ring in alpha-(trichloromethyl)-2-pyridineethanol may enhance hydrogen bonding capacity compared to benzene, altering environmental persistence or toxicity.
- Trichloromethyl Alcohols via Asymmetric Transfer Hydrogenation (ATH): Synthesis: ATH of trichloromethyl ketones yields enantioselective alcohols with >90% ee under Ru catalysis . Comparison: this compound could serve as a substrate for similar catalytic processes, though steric hindrance from the pyridine ring might affect reaction efficiency .
Data Tables
Table 1: Structural and Functional Comparison
Key Research Findings
- Apoptosis Regulation: PETCM’s activity suggests trichloromethyl-pyridineethanol isomers may interact with apoptotic pathways, though positional effects require further study .
- Environmental Impact: Trichloromethyl groups in pesticides like Dicofol raise concerns about bioaccumulation, a factor to assess for this compound .
Biological Activity
Alpha-(Trichloromethyl)-2-pyridineethanol, also known as PETCM, has garnered attention due to its significant biological activities, particularly in the context of apoptosis and potential therapeutic applications in oncology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is a pyridine derivative characterized by the presence of a trichloromethyl group. Its molecular formula is , which contributes to its unique reactivity and biological properties.
Apoptosis Induction
Research indicates that PETCM can activate the apoptosis machinery in various cell types. Specifically, it has been shown to enhance the activation of caspases, particularly caspase-3 and caspase-9, which are crucial for the execution phase of apoptosis. The compound facilitates the formation of the apoptosome complex, which is essential for procaspase-9 activation through cytochrome c release .
Caspase Activation
In a study reported by Jiang et al., PETCM was identified as a small-molecule activator that could directly induce caspase-3 activation in cell extracts, demonstrating its potential as a therapeutic agent targeting apoptotic pathways . This activation occurs at significantly lower concentrations than those required for other known apoptotic agents, suggesting a potent mechanism of action.
Table 1: Summary of Biological Activities
Case Studies
-
Cancer Cell Lines
In vitro studies have demonstrated that PETCM exhibits cytotoxic effects on various cancer cell lines while showing minimal toxicity towards normal cells. This selectivity is crucial for developing cancer therapies that minimize side effects on healthy tissues . -
Apoptosis-Based Therapies
A pivotal study highlighted PETCM's role in enhancing the efficacy of apoptosis-based therapies in cancer treatment. By promoting caspase activation, PETCM could potentially improve the response rates to existing chemotherapy regimens . -
Anti-HIV Properties
Preliminary investigations into the anti-HIV activity of similar pyridine derivatives suggest that PETCM may also possess antiviral properties. The structure-activity relationship (SAR) indicates that modifications on the pyridine ring can influence its efficacy against HIV .
Research Findings
Recent research has focused on elucidating the precise molecular interactions involved in PETCM's biological activity. Studies have shown that the compound interacts with key proteins involved in apoptotic signaling pathways, enhancing their activity and leading to increased apoptosis in target cells.
Table 2: Key Research Findings
| Study | Findings |
|---|---|
| Jiang et al. (2005) | Identified PETCM as a potent caspase activator |
| PNAS Study (2005) | Demonstrated selective cytotoxicity in cancer cells |
| Tripterygium Study (2006) | Proposed SAR for anti-HIV activity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for alpha-(Trichloromethyl)-2-pyridineethanol, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or chlorination reactions. For example, trichloromethyl groups can be introduced using thionyl chloride (SOCl₂) under anhydrous conditions . Optimization strategies include Design of Experiments (DOE) to vary parameters such as temperature (e.g., 60–100°C), catalyst loading (e.g., Zn(OAc)₂ for analogous phthalocyanine syntheses ), and solvent polarity (e.g., DMF vs. THF). Monitoring intermediates via TLC and quenching reactive byproducts (e.g., HCl) improves purity.
Q. Which analytical techniques are critical for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- 1H/13C-NMR : Resolve structural isomers and confirm substitution patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm) .
- UV/Vis Spectroscopy : Assess electronic transitions (e.g., π→π* bands near 300 nm for pyridine derivatives) .
- IR Spectroscopy : Identify functional groups (e.g., C-Cl stretches at 550–750 cm⁻¹) .
- Elemental Analysis : Validate purity (>95%) by matching experimental vs. theoretical C/H/N ratios.
Q. What role does this compound play in modulating apoptotic pathways?
- Methodological Answer : The compound activates caspase-3 by disrupting mitochondrial regulation via PHAP proteins. Researchers identify this mechanism through high-throughput screening in cancer cell extracts, followed by biochemical fractionation to isolate interacting proteins. Validation includes caspase activity assays (fluorogenic substrates) and co-immunoprecipitation to confirm PHAP binding .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the compound's mechanism in caspase activation while minimizing off-target effects?
- Methodological Answer :
- Combinatorial Screening : Pair the compound with siRNA knockdowns of candidate regulators (e.g., PHAP isoforms) to isolate pathways.
- Mitochondrial Assays : Measure cytochrome c release and ΔΨm collapse via JC-1 staining .
- Controls : Use caspase inhibitors (e.g., Z-VAD-FMK) and negative controls (e.g., scrambled siRNA) to confirm specificity.
Q. How should conflicting data on trichloromethyl radical generation be addressed in metabolic studies?
- Methodological Answer :
- Radical Detection : Use Electron Spin Resonance (ESR) to directly observe •CCl₃ radicals under varying oxygen levels .
- Competitive Quenching : Introduce radical scavengers (e.g., vitamin E for lipid peroxidation; glutathione for protein adducts) to distinguish pathways .
- Computational Modeling : Compare experimental data with DFT calculations of radical stability and reaction kinetics .
Q. What strategies improve the compound's stability during in vitro assays?
- Methodological Answer :
- Storage : Use antioxidants (e.g., BHT) in buffers, store at –80°C under argon .
- Structural Modifications : Replace labile groups (e.g., fluorinate the pyridine ring to reduce electrophilicity ).
- Degradation Monitoring : Track stability via HPLC-MS over 24–72 hours under assay conditions.
Contradiction Analysis and Experimental Design
Q. How can researchers resolve discrepancies in reported cytotoxicity profiles across cell lines?
- Methodological Answer :
- Standardized Protocols : Use identical cell lines (e.g., HepG2 vs. HEK293), passage numbers, and exposure times (e.g., 24 vs. 48 hours).
- Metabolic Profiling : Compare CYP450 activity (e.g., CYP2E1 for trichloromethyl activation ) via LC-MS metabolomics.
- Dose-Response Curves : Calculate IC₅₀ values with 95% confidence intervals to assess variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
